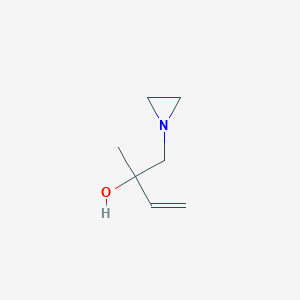

1-(Aziridin-1-yl)-2-methylbut-3-en-2-ol

Description

Properties

CAS No. |

89894-92-8 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(aziridin-1-yl)-2-methylbut-3-en-2-ol |

InChI |

InChI=1S/C7H13NO/c1-3-7(2,9)6-8-4-5-8/h3,9H,1,4-6H2,2H3 |

InChI Key |

ULOFXWJMAPBUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CC1)(C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(aziridin-1-yl)-2-methylbut-3-en-2-ol with analogous compounds in terms of structure, reactivity, synthesis, and applications.

1-(H-Benzimidazol-1-yl)-2-methylbut-3-en-2-ol (Compound 18)

- Structure : Replaces the aziridine group with a benzimidazole moiety.

- Synthesis : Produced via thermal prenylation of benzimidazole with 2-methylbut-3-en-2-ol, yielding a single prenylation product with high efficiency (Scheme 4, Table 3) .

- Applications : Demonstrates enhanced stability compared to aziridine derivatives, making it suitable for pharmaceutical intermediates.

- Key Difference : The benzimidazole group provides aromaticity and planar geometry, reducing ring strain but increasing steric hindrance.

1-(tert-Butoxy)-2-methylbut-3-en-2-ol (CAS 3605-81-0)

- Structure : Features a tert-butoxy group instead of aziridine.

- Synthesis : Prepared via etherification of 2-methylbut-3-en-2-ol with tert-butyl bromide .

- Applications : Used as a protective group in multi-step syntheses due to its hydrolytic stability.

- Key Difference : The tert-butoxy group eliminates ring-opening reactivity, prioritizing steric protection over chemical versatility.

| Property | 1-(Aziridin-1-yl)-2-methylbut-3-en-2-ol | 1-(tert-Butoxy)-2-methylbut-3-en-2-ol |

|---|---|---|

| Functional Group | Aziridine (nucleophilic site) | tert-Butoxy (inert) |

| Applications | Bioactive intermediates | Protecting-group strategies |

1-(Aziridin-1-yl)but-3-en-2-yl acetate (CAS N/A)

- Structure : Acetylated derivative of a related aziridine-alcohol.

- Synthesis : Derived via acetylation of the hydroxyl group in 1-(aziridin-1-yl)but-3-en-2-ol.

- Applications : Serves as a masked alcohol for controlled release in prodrug systems .

- Key Difference : The acetate group enhances lipophilicity, improving membrane permeability in biological systems.

| Property | 1-(Aziridin-1-yl)-2-methylbut-3-en-2-ol | 1-(Aziridin-1-yl)but-3-en-2-yl acetate |

|---|---|---|

| Solubility | Moderate in polar solvents | High in organic solvents |

| Bioavailability | Limited | Enhanced (prodrug design) |

2-Methylbut-3-en-2-ol (Parent Compound)

- Structure : Lacks the aziridine group; simpler tertiary alcohol-alkene.

- Occurrence : Naturally present in blackcurrant and cacao, contributing to herbal/fruity aromas .

- Applications : Key intermediate in synthesizing macrocyclic compounds (e.g., cycloheptazoline) and fungicidal leads (e.g., cinnamide derivatives) .

- Key Difference : Absence of aziridine limits its utility in targeted alkylation reactions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(Aziridin-1-yl)-2-methylbut-3-en-2-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodology :

- Nucleophilic Substitution : Use NaH in THF at 0°C to introduce aziridine groups to alkenol backbones, ensuring controlled ring formation .

- Cross-Coupling : Pd(PPh₃)₄ with Cs₂CO₃ in dioxane enables selective alkynylation/arylation while preserving the aziridine ring .

- Optimization : Acidic hydrolysis (HCl/H₂O/THF) or basic conditions (NaOH) may affect ester stability; monitor via TLC and adjust pH to minimize side reactions .

- Data Table :

| Reaction Type | Key Reagents/Conditions | Yield Range | Stereochemical Outcome |

|---|---|---|---|

| Substitution | NaH, THF, 0°C | 60-75% | Retention of aziridine stereochemistry |

| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 45-65% | Controlled alkene geometry |

Q. How can researchers characterize the compound’s structural and electronic properties using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Identify aziridine protons (δ 2.5–3.0 ppm) and allylic coupling between the methyl group and alkene protons .

- 13C NMR : Confirm the presence of sp³ carbons in the aziridine ring (δ 35–45 ppm) and alkene carbons (δ 120–130 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Contradiction Example : Overlapping signals in ¹H NMR due to dynamic aziridine ring puckering.

- Solutions :

- Variable Temperature NMR : Perform experiments at −40°C to slow ring inversion and resolve split signals .

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign carbons unambiguously .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking :

- Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the aziridine’s lone pair with catalytic residues .

- Compare docking scores with structurally similar boronic esters (e.g., 1-(4-boronophenyl)azetidin-3-ol) to assess selectivity .

Q. What experimental approaches evaluate the compound’s antimicrobial potential?

- Inhibition Assays :

- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.1–100 µM concentrations .

- Time-Kill Studies : Monitor bactericidal activity over 24 hours, comparing with benzimidazole derivatives .

- Mechanistic Probes :

- Use fluorescence-based assays to track membrane disruption or intracellular ROS generation .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields between substitution and cross-coupling pathways?

- Root Cause : Pd catalyst poisoning by aziridine lone pairs reduces cross-coupling efficiency .

- Mitigation :

- Ligand Screening : Test bulkier ligands (e.g., XPhos) to shield Pd centers .

- Protecting Groups : Temporarily mask the aziridine nitrogen with Boc before coupling .

Safety and Handling

Q. What precautions are critical when handling aziridine-containing compounds?

- Toxicity Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .

- Neutralize spills with 10% acetic acid to protonate aziridine and reduce reactivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.